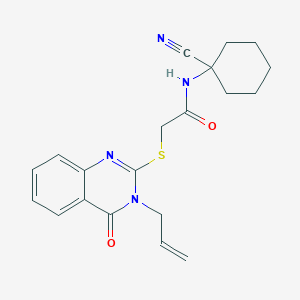

2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Thioether Formation:

Acetamide Formation: The final step involves the reaction of the thioether intermediate with a cyanocyclohexylamine derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with quinazolinone cores have shown promise in various therapeutic areas. This compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new treatments for diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)acetamide likely involves interaction with specific molecular targets. The quinazolinone core may bind to enzymes or receptors, modulating their activity. The thioether and acetamide groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: Lacks the cyanocyclohexyl group, which may affect its biological activity.

2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide: Similar structure but without the cyano group, potentially altering its reactivity and interactions.

2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propionamide: Variation in the acetamide group, which may influence its chemical properties.

Uniqueness

The presence of both the cyanocyclohexyl and allyl groups in 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)acetamide makes it unique. These groups may enhance its biological activity and provide opportunities for further functionalization.

Biological Activity

2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)acetamide is a compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 275.33 g/mol |

| CAS Number | 337498-84-7 |

The biological activity of this compound can be attributed to its ability to inhibit various cellular pathways. Research indicates that compounds with quinazoline scaffolds can inhibit growth factor receptor tyrosine kinases, particularly targeting the epidermal growth factor receptor (EGFR). This inhibition prevents intracellular phosphorylation essential for cancer cell proliferation and survival .

Biological Activities

The compound exhibits several biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antiviral Properties : Potential in inhibiting viral replication.

- Anticancer Effects : Inhibition of cancer cell proliferation through targeted kinase interactions.

Anticancer Activity

A study explored the anticancer properties of this compound against different cancer cell lines. The compound showed significant inhibition of cell growth in vitro, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Studies

In another investigation, the compound was tested for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity profile, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 2-(Thioacetyl)-N-(cyclohexyl)acetamide | Lacks the quinazoline core but retains thioamide functionality. |

| N-cyclohexyl-N'-(4-methylphenyl)thiourea | Contains a thiourea moiety; different biological profile. |

| 4-Oxoquinazoline Derivative | Similar quinazoline scaffold; known for anticancer activity but without the allylic group. |

These comparisons underscore the distinct biological activities that may arise from the specific functional groups present in this compound.

Properties

Molecular Formula |

C20H22N4O2S |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C20H22N4O2S/c1-2-12-24-18(26)15-8-4-5-9-16(15)22-19(24)27-13-17(25)23-20(14-21)10-6-3-7-11-20/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,23,25) |

InChI Key |

FGDXRQHSIURTQP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3(CCCCC3)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.